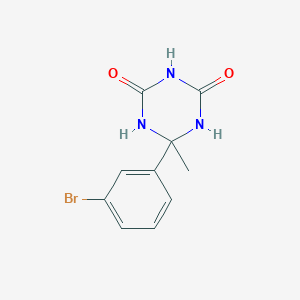![molecular formula C16H30O6Si2 B14179899 [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) CAS No. 918893-29-5](/img/structure/B14179899.png)
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) is a chemical compound with a complex structure that includes both phenylene and silanol groups
Métodos De Preparación
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves multiple steps. One common synthetic route includes the reaction of 2,5-dihydroxyterephthalic acid with 2-methoxyethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate various biochemical processes. Its silanol groups can interact with hydroxyl and amino groups in proteins, leading to changes in protein structure and function .
Comparación Con Compuestos Similares
Similar compounds to [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) include:
2,5-Bis(2-methoxyethoxy)terephthalic acid: This compound has similar structural features but lacks the silanol groups, making it less versatile in certain applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
The uniqueness of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) lies in its combination of phenylene and silanol groups, which confer distinct chemical and physical properties that are advantageous for various scientific and industrial applications.
Propiedades
Número CAS |
918893-29-5 |
|---|---|
Fórmula molecular |
C16H30O6Si2 |
Peso molecular |
374.58 g/mol |
Nombre IUPAC |
hydroxy-[4-[hydroxy(dimethyl)silyl]-2,5-bis(2-methoxyethoxy)phenyl]-dimethylsilane |
InChI |
InChI=1S/C16H30O6Si2/c1-19-7-9-21-13-11-16(24(5,6)18)14(22-10-8-20-2)12-15(13)23(3,4)17/h11-12,17-18H,7-10H2,1-6H3 |
Clave InChI |
ALXUTPVOUAXURG-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=C(C=C1[Si](C)(C)O)OCCOC)[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


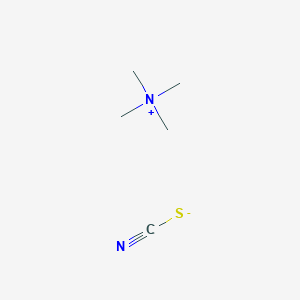
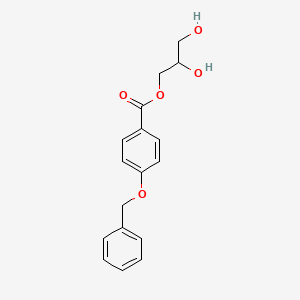
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
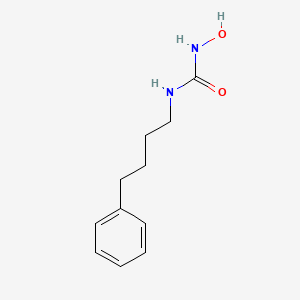
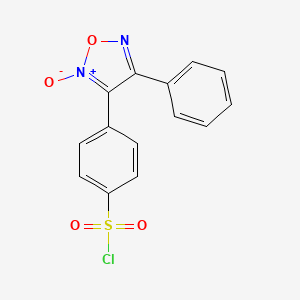
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
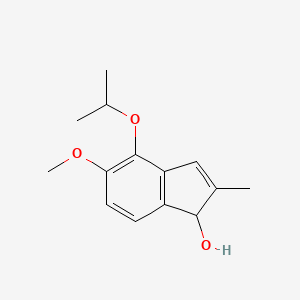
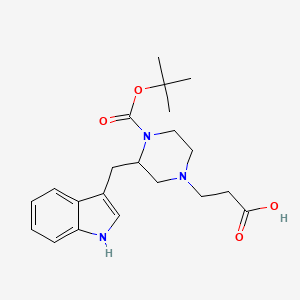
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
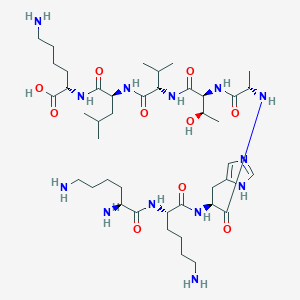
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

